2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methylsulfonyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-20(18,19)11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCIXSXAQCFYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Approach
- Starting Materials: o-Phenylenediamine and 4-bromobenzaldehyde.
- Reaction Conditions: Acid-catalyzed condensation typically in ethanol or acetic acid under reflux.
- Mechanism: The amine groups of o-phenylenediamine react with the aldehyde to form an imine intermediate, which cyclizes to form the benzimidazole ring.
- Advantages: This method is straightforward and widely used for benzimidazole synthesis.
Introduction of Methylsulfonyl Group
- The methylsulfonyl group at the 6-position can be introduced by oxidation of a methylthio substituent or by direct sulfonylation.
- For example, a precursor 6-methylthio benzimidazole can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to yield the methylsulfonyl derivative.
- Alternatively, sulfonylation using methylsulfonyl chloride in the presence of a base may be employed.
Detailed Example Synthesis (Adapted from Patent WO2015005615A1)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4-Bromobenzaldehyde + o-phenylenediamine, acid catalyst, ethanol, reflux | Condensation and cyclization to form 2-(4-bromophenyl)-1H-benzo[d]imidazole | Formation of benzimidazole core with bromophenyl substituent |
| 2 | Methylthio substitution at position 6 (via electrophilic substitution or precursor) | Introduction of methylthio group | 6-methylthio-2-(4-bromophenyl)-1H-benzo[d]imidazole intermediate |
| 3 | Oxidation with m-CPBA or H2O2 in suitable solvent | Oxidation of methylthio to methylsulfonyl | Target compound 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole obtained with high purity |
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Acetic acid, or Methanol | Solvent choice affects solubility and reaction rate |
| Temperature | Reflux (ca. 78-85°C) for condensation; room temperature to 50°C for oxidation | Controlled temperature prevents decomposition |
| Catalyst/Base | Acid catalyst (e.g., HCl, p-TSA) for cyclization; base (e.g., K2CO3) for sulfonylation | Catalyst choice influences yield and selectivity |
| Oxidant | m-CPBA, H2O2 | Oxidant concentration and reaction time critical for complete oxidation |
| Reaction Time | 4-12 hours depending on step | Longer times may improve yield but risk side reactions |
Research Findings and Yield Data
- The condensation step typically yields 70-85% of the intermediate benzimidazole.
- Oxidation of methylthio to methylsulfonyl groups can achieve yields of 80-90% under optimized conditions.
- One-pot visible light-mediated methods report yields up to 92% for related benzimidazole derivatives, indicating potential for efficient scale-up.
- Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining or improving yields, suggesting an alternative route for rapid preparation.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Acid-Catalyzed Condensation + Oxidation | Classical two-step synthesis | Well-established, high purity | Multiple steps, longer time |
| One-Pot Visible Light-Mediated Synthesis | Photocatalyst-free, mild conditions | Environmentally friendly, high yields, scalable | May require adaptation for methylsulfonyl group |
| Microwave-Assisted Synthesis | Rapid reaction, solvent-efficient | Time-saving, improved yields | Requires specialized equipment |
| Direct Sulfonylation | Single-step sulfonyl introduction | Simplifies synthesis | May have regioselectivity issues |
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The benzimidazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Biological Activities
The compound has been primarily studied for its antimicrobial , anticancer , and antitubercular properties.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole, exhibit significant antimicrobial effects against various bacterial and fungal strains.
- Study Findings : A study evaluated the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The findings revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against specific strains, indicating strong antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound have been explored extensively. Studies have shown that it can inhibit the growth of various cancer cell lines.
- Mechanism : The compound's structure allows it to interact with cellular targets involved in cancer proliferation. For example, one study reported that derivatives showed IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, suggesting superior efficacy in some cases .
- Case Study : In vitro tests on human colorectal carcinoma cell lines demonstrated that specific derivatives had IC50 values of 4.53 µM and 5.85 µM, outperforming traditional drugs .
Antitubercular Activity
The potential of this compound in treating tuberculosis has also been investigated.
- Research Outcome : A series of benzimidazole derivatives were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Some compounds showed promising results in inhibiting vital mycobacterial enzymes, indicating their potential as therapeutic agents against tuberculosis .
Synthesis and Characterization
The synthesis of 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step chemical reactions that allow for the incorporation of the bromophenyl and methylsulfonyl groups into the benzimidazole framework.
- Methods : Common synthetic methods include condensation reactions and functional group modifications to achieve the desired molecular structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Bromophenyl vs. Fluorophenyl Derivatives
- 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole: Fluorination at the 4-position of the phenyl ring improves metabolic stability compared to non-halogenated analogs, as shown in GABA-A receptor-positive allosteric modulators (PAMs). Fluorine’s smaller size and higher electronegativity reduce metabolic oxidation while maintaining receptor affinity .
- This compound lacks the methylsulfonyl group, highlighting the importance of substituents at the 6-position .
Halogenated Benzimidazoles with Additional Substitutions
- 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole : This compound demonstrates antibacterial activity against Staphylococcus aureus and Salmonella typhi. The dual bromine substituents and benzyl group may contribute to its potency, though its pharmacokinetic profile remains unstudied .
- 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylsulfonyl)-1H-benzo[d]imidazole: The methylsulfonyl group here correlates with antimicrobial activity, suggesting that electron-withdrawing groups at the 6-position enhance bioactivity .
Role of the Methylsulfonyl Group
Comparison with Sulfonamide and Sulfinyl Derivatives
- Pantoprazole (sulfinyl group): A proton pump inhibitor with a sulfinyl moiety, emphasizing the importance of sulfur-containing groups in drug design.
- Sulfonamide-linked benzimidazoles : Derivatives like those in exhibit anticancer activity, though their sulfonamide groups differ in electronic and steric properties compared to methylsulfonyl .
Table 1: Comparative Analysis of Key Benzimidazole Derivatives
Biological Activity
2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects, supported by case studies and research findings.
- Molecular Formula : C14H11BrN2O2S
- Molecular Weight : 351.218 g/mol
- CAS Number : 1192251-87-8
Antimicrobial Activity
Research indicates that 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has shown promising anticancer activity in vitro. A study involving various cancer cell lines reported that it induced apoptosis and inhibited cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (skin cancer) | 1.98 |
| MCF-7 (breast cancer) | 1.61 |
| HeLa (cervical cancer) | 2.50 |
The structure-activity relationship (SAR) analysis indicated that the presence of the bromophenyl group enhances cytotoxicity, likely due to increased lipophilicity and interaction with cellular membranes.
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. It was tested in a carrageenan-induced paw edema model in rats, showing significant reduction in swelling compared to the control group.
- Percentage Inhibition : 65% at a dose of 50 mg/kg body weight.
- Mechanism : The anti-inflammatory effect is attributed to the inhibition of pro-inflammatory cytokines and mediators.
Antioxidant Activity
The antioxidant potential of 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole was evaluated using DPPH and ABTS assays. The compound exhibited moderate antioxidant activity, with an IC50 value of approximately 45 µg/mL in the DPPH assay.
Case Studies
-
Antimicrobial Efficacy :
A recent study assessed the compound against multi-drug resistant (MDR) strains of bacteria. The results indicated that it effectively inhibited growth in MDR E. coli and Klebsiella pneumoniae, making it a candidate for further development in treating resistant infections . -
Cancer Cell Line Study :
In another investigation, the compound was tested on human lung cancer cells (A549). Results showed that it significantly reduced cell viability and induced apoptosis through caspase activation pathways . -
Anti-inflammatory Effects :
A study focusing on its anti-inflammatory properties revealed that the compound reduced inflammation markers in a rat model of arthritis, suggesting its potential use in inflammatory diseases .
Q & A
Q. What are the optimized synthetic methodologies for 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole?
Answer: The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine with carbonyl-containing intermediates under catalytic conditions. For bromophenyl-substituted benzimidazoles, nano-SiO₂ has been demonstrated as an efficient catalyst due to its high surface area and sustainability, achieving yields >85% under mild conditions (80°C, 6–8 hours) . Key steps include:
- Substituent introduction: The methylsulfonyl group at position 6 can be introduced via sulfonation of a precursor intermediate, followed by oxidation.
- Purification: Column chromatography (e.g., ethyl acetate/hexane, 3:7 v/v) is critical to isolate the pure product.
- Validation: Monitor reaction progress using TLC (Rf ~0.7 in ethyl acetate/hexane) and confirm purity via melting point analysis (e.g., 241–244°C for analogous bromophenyl derivatives) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer: A multi-technique approach ensures structural confirmation and purity assessment:
- ¹H/¹³C NMR: Aromatic protons in the bromophenyl group resonate at δ 7.4–7.8 ppm (doublet, J = 8.5 Hz), while the methylsulfonyl group shows a singlet at δ 3.1–3.3 ppm for CH₃ and downfield shifts for SO₂ .
- IR spectroscopy: Key peaks include N–H stretching (3410 cm⁻¹ for benzimidazole core) and S=O asymmetric/symmetric vibrations (1320–1160 cm⁻¹) .
- Melting point: Compare with literature values (e.g., 241–244°C for 2-(4-bromophenyl)-1H-benzo[d]imidazole) to confirm crystallinity .
- Mass spectrometry: ESI-MS typically shows [M+H]⁺ peaks, with molecular ion clusters confirming the presence of bromine (isotopic pattern 1:1 for ⁷⁹Br/⁸¹Br) .
Q. What preliminary biological screening protocols are recommended for this compound?
Answer:
- Antimicrobial assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., S. typhi) strains. Bromophenyl-substituted benzimidazoles exhibit MIC values of 8–32 µg/mL, with methylsulfonyl groups enhancing solubility and membrane penetration .
- Cytotoxicity screening: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices (IC₅₀ >100 µM indicates low toxicity) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromophenyl vs. methylsulfonyl groups) influence biological activity?
Answer:
- Bromophenyl group: Enhances hydrophobic interactions with bacterial membrane proteins, improving activity against S. aureus .
- Methylsulfonyl group: Increases electron-withdrawing effects, stabilizing charge-transfer complexes in enzyme active sites (e.g., dihydrofolate reductase) .
- SAR trends: Replacement of bromine with electron-deficient groups (e.g., nitro) reduces activity, while bulkier substituents (e.g., triazoles) improve binding affinity by 2–3 kcal/mol in docking studies .
Q. How can computational modeling elucidate the mechanism of action?
Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to S. aureus DNA gyrase (PDB: 2XCT). The methylsulfonyl group forms hydrogen bonds with Thr165, while the bromophenyl moiety engages in π-π stacking with Tyr121 .
- MD simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding).
- QSAR models: Correlate logP values with antimicrobial activity; optimal logP ~3.5 balances solubility and membrane permeability .
Q. How to resolve contradictions in reported antimicrobial efficacy data?
Answer: Discrepancies often arise from:
- Strain variability: Test across clinically resistant isolates (e.g., MRSA) and standard ATCC strains.
- Assay conditions: Standardize inoculum size (5×10⁵ CFU/mL) and culture media (Mueller-Hinton broth) .
- Compound stability: Assess degradation in DMSO stock solutions over 72 hours using HPLC (e.g., C18 column, acetonitrile/water gradient) .
Q. What strategies improve selectivity between prokaryotic and eukaryotic targets?
Answer:
- Targeted modifications: Introduce polar groups (e.g., hydroxyl) at position 1 to reduce off-target binding to human topoisomerases.
- Prodrug design: Mask the methylsulfonyl group as a sulfonamide ester, activated by bacterial esterases .
- Crystallographic studies: Resolve co-crystal structures with human carbonic anhydrase II to identify steric clashes, guiding selective analog design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
